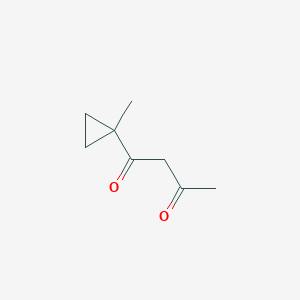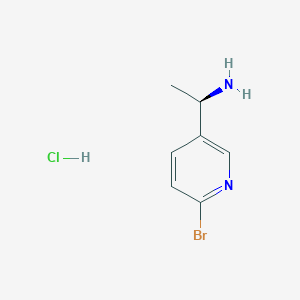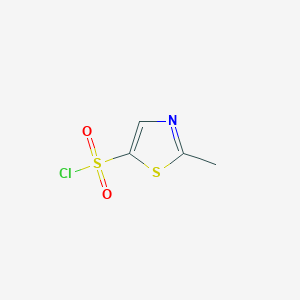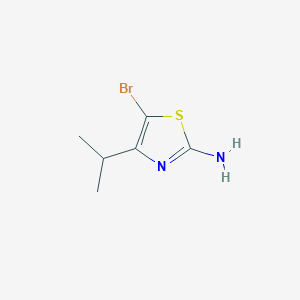
1-(1-メチルシクロプロピル)ブタン-1,3-ジオン
概要
説明
1-(1-Methylcyclopropyl)butane-1,3-dione is a cyclic diketone that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its yellow crystalline solid form, sparingly soluble in water but highly soluble in organic solvents.
科学的研究の応用
1-(1-Methylcyclopropyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
The synthesis of 1-(1-Methylcyclopropyl)butane-1,3-dione typically involves the reaction of cyclopropyl methyl ketone with butane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
化学反応の分析
1-(1-Methylcyclopropyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the diketone into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism by which 1-(1-Methylcyclopropyl)butane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound’s diketone structure allows it to participate in nucleophilic addition reactions, forming stable adducts with nucleophiles. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
類似化合物との比較
1-(1-Methylcyclopropyl)butane-1,3-dione can be compared with other cyclic diketones, such as:
Cyclopropyl methyl ketone: Similar in structure but lacks the butane-1,3-dione moiety.
Butane-1,3-dione: Lacks the cyclopropyl group, making it less reactive in certain chemical reactions.
1,3-Cyclopentanedione: Another cyclic diketone with different reactivity and applications.
The uniqueness of 1-(1-Methylcyclopropyl)butane-1,3-dione lies in its combined cyclopropyl and diketone functionalities, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-(1-methylcyclopropyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-7(10)8(2)3-4-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMNZCFYXCOIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)











